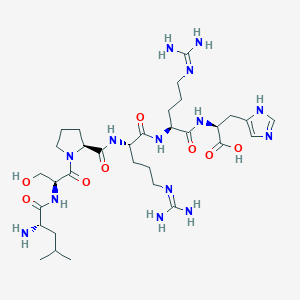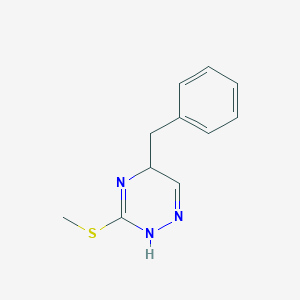![molecular formula C16H14F3NO B14200129 Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- CAS No. 869307-80-2](/img/structure/B14200129.png)
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenamine core substituted with a methoxy group at the 4-position and a trifluoromethylphenyl group at the ethylidene position. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenamine and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 4-methoxybenzenamine and 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25-50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: This compound has a similar structure but with a methyl group instead of the trifluoromethyl group.
Benzenamine, 4-methoxy-: Lacks the ethylidene and trifluoromethyl groups, making it less complex.
Benzenemethanamine, 4-methoxy-: Similar structure but with a methanamine group instead of the ethylidene group.
Uniqueness
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. These substitutions make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
869307-80-2 |
|---|---|
Molecular Formula |
C16H14F3NO |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C16H14F3NO/c1-11(20-14-7-9-15(21-2)10-8-14)12-3-5-13(6-4-12)16(17,18)19/h3-10H,1-2H3 |
InChI Key |
NFFJBPZOQXLZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


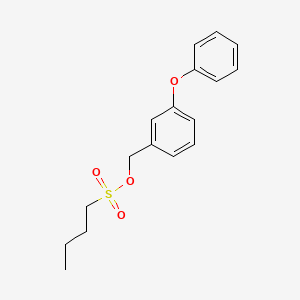
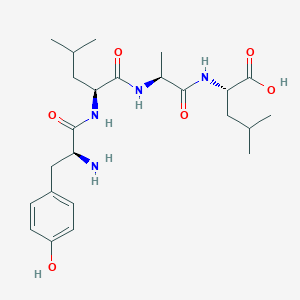
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
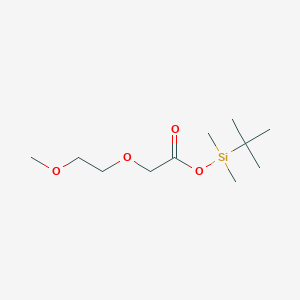
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
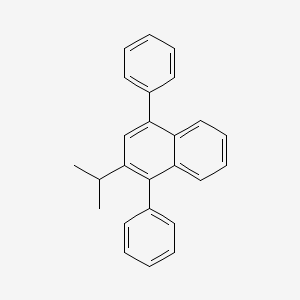
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
